molecular formula C8H10ClNO B6285528 3-(chloromethyl)-6-methoxy-2-methylpyridine CAS No. 853569-72-9

3-(chloromethyl)-6-methoxy-2-methylpyridine

Cat. No.: B6285528
CAS No.: 853569-72-9
M. Wt: 171.62 g/mol
InChI Key: SCIGCCNSUGXEIG-UHFFFAOYSA-N
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Description

3-(chloromethyl)-6-methoxy-2-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-6-methoxy-2-methylpyridine can be achieved through several methods. One common approach involves the chloromethylation of 6-methoxy-2-methylpyridine. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-6-methoxy-2-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Hydrogen peroxide in the presence of acetic acid or peracids like m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups depending on the nucleophile used.

    Oxidation: Pyridine N-oxides are the primary products.

    Reduction: Reduced pyridine derivatives are formed.

Scientific Research Applications

3-(chloromethyl)-6-methoxy-2-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-6-methoxy-2-methylpyridine involves its reactivity towards nucleophiles. The chloromethyl group is electrophilic and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity is exploited in various synthetic and biological applications.

Comparison with Similar Compounds

Similar Compounds

    3-(chloromethyl)pyridine: Lacks the methoxy and methyl groups, making it less sterically hindered and potentially more reactive.

    6-methoxy-2-methylpyridine: Lacks the chloromethyl group, making it less reactive towards nucleophiles.

    3-(bromomethyl)-6-methoxy-2-methylpyridine: Similar structure but with a bromomethyl group instead of chloromethyl, which can affect its reactivity and selectivity in chemical reactions.

Uniqueness

3-(chloromethyl)-6-methoxy-2-methylpyridine is unique due to the presence of both the chloromethyl and methoxy groups, which confer distinct reactivity and steric properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

853569-72-9

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

3-(chloromethyl)-6-methoxy-2-methylpyridine

InChI

InChI=1S/C8H10ClNO/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,5H2,1-2H3

InChI Key

SCIGCCNSUGXEIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)CCl

Purity

95

Origin of Product

United States

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